molecular formula C17H18N2O5S B2359791 3,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922133-58-2

3,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2359791
CAS No.: 922133-58-2
M. Wt: 362.4
InChI Key: REMFTWQMCKBSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical compound with the molecular formula C18H20N2O5S . It has a molecular weight of 376.4 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . In one method, a reaction flask was used to combine 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP, and anhydrous methylene chloride. The mixture was cooled to 0 ℃, under nitrogen protection, and EDCIHCl was added. After stirring for 30 minutes, the mixture was allowed to reach room temperature and stirred for an additional 24 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using crystallography . These studies provide valuable insights into the three-dimensional conformation of the molecules, which can be important for understanding their properties and reactivity.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the Pomeranz–Fritsch cyclization step can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the compound has a topological polar surface area of 93.3 Ų and a complexity of 605 .

Scientific Research Applications

Chemical Structure and Interactions

The compound showcases significant chemical interactions and properties beneficial for scientific research. For instance, one study highlights the intramolecular and intermolecular hydrogen bonds formed by a similar compound, demonstrating its potential for forming hydrogen-bonded chains. This property could be pivotal for understanding molecular assembly and designing materials with specific structural characteristics (Gelbrich, Haddow, & Griesser, 2011).

Antitumor Activity

Research into tetrahydroquinoline derivatives containing the benzenesulfonamide moiety has uncovered their potential as antitumor agents. Some derivatives have shown more potent and efficacious activity compared to established drugs like Doxorubicin, indicating their promise for cancer treatment applications (Alqasoumi et al., 2010).

Selective Agonist Properties

Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been identified as potent, selective agonists for human beta3 adrenergic receptors, suggesting their utility in treating metabolic diseases such as diabetes and obesity (Parmee et al., 2000).

Antimicrobial and Antituberculosis Activity

Novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides exhibit promising antimycobacterial activity, with specific compounds showing high efficacy against Mycobacterium tuberculosis. This underscores their potential in developing new antituberculosis drugs (Ghorab et al., 2017).

Synthesis of Alkaloids

The compound’s framework has been utilized in the synthesis of various alkaloids, including tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. These processes demonstrate the versatility of such chemical structures in synthesizing complex organic molecules that could have pharmaceutical applications (Blank & Opatz, 2011).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of sigma-2 receptor selective ligands . These ligands have been used as valuable tools to study pharmacological functions, tumor imaging, and cancer therapeutics or adjuvants .

Properties

IUPAC Name

3,4-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-23-15-7-5-13(10-16(15)24-2)25(21,22)19-12-4-6-14-11(9-12)3-8-17(20)18-14/h4-7,9-10,19H,3,8H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMFTWQMCKBSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.